molecular formula C8H6ClF3O2 B1433955 2-Chloro-5-trifluoromethoxybenzyl alcohol CAS No. 1261483-31-1

2-Chloro-5-trifluoromethoxybenzyl alcohol

Cat. No.: B1433955
CAS No.: 1261483-31-1
M. Wt: 226.58 g/mol
InChI Key: RLHLFOJWVMTCMC-UHFFFAOYSA-N
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Description

2-Chloro-5-trifluoromethoxybenzyl alcohol is an organic compound with the molecular formula C8H6ClF3O2 and a molecular weight of 226.58 g/mol . It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a benzyl alcohol moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Scientific Research Applications

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It poses hazards such as toxicity if ingested, skin and eye irritation, and may cause respiratory irritation .

Relevant Papers Unfortunately, specific peer-reviewed papers related to “2-Chloro-5-trifluoromethoxybenzyl alcohol” are not listed in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-trifluoromethoxybenzyl alcohol typically involves the reaction of 2-Chloro-5-trifluoromethoxybenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-trifluoromethoxybenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-5-trifluoromethoxybenzyl alcohol involves its interaction with specific molecular targets. The chloro and trifluoromethoxy groups enhance its ability to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. This allows the compound to inhibit enzyme activity or modulate protein function, making it useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-trifluoromethoxybenzyl alcohol is unique due to the presence of both chloro and trifluoromethoxy groups, which impart distinct chemical properties such as increased lipophilicity and enhanced reactivity in substitution reactions. These properties make it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

[2-chloro-5-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHLFOJWVMTCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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